2-Dimethylamino-4-(N-methylanilino)phenol
Overview
Description
2-Dimethylamino-4-(N-methylanilino)phenol is a chemical compound with the molecular formula C15H18N2O. It is known for its role as an active metabolite of N,N-dimethylaniline-N-oxide in the autocatalytic formation of ferrihemoglobin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-4-(N-methylanilino)phenol can be achieved through several methods. One common approach involves the reaction of N,N-dimethylaniline with N-methylaniline in the presence of a suitable catalyst. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-4-(N-methylanilino)phenol undergoes various chemical reactions, including:
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various quinone derivatives and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Dimethylamino-4-(N-methylanilino)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its interactions with biological molecules, particularly hemoglobin.
Medicine: Research has explored its potential therapeutic applications, including its role in the treatment of certain blood disorders.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-4-(N-methylanilino)phenol involves its interaction with hemoglobin. It catalytically transfers electrons from ferrohemoglobin to oxygen, leading to the formation of ferrihemoglobin. This process is accompanied by the formation of various metabolites, including methylamine, dimethylamine, and N-methylaniline . The compound’s ability to produce Heinz bodies in red cells and cause hemolytic anemia has also been documented .
Comparison with Similar Compounds
Similar Compounds
- 4-Dimethylaminophenol
- N,N-Dimethylaniline
- N-Methylaniline
Uniqueness
2-Dimethylamino-4-(N-methylanilino)phenol is unique due to its specific structure and its role as an active metabolite in the formation of ferrihemoglobin.
Properties
IUPAC Name |
2-(dimethylamino)-4-(N-methylanilino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-16(2)14-11-13(9-10-15(14)18)17(3)12-7-5-4-6-8-12/h4-11,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGTBGNEIZHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)N(C)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207343 | |
Record name | 2-Dimethylamino-4-(N-methylanilino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58639-24-0 | |
Record name | 2-Dimethylamino-4-(N-methylanilino)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058639240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Dimethylamino-4-(N-methylanilino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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